molecular formula C7H11NO2 B13235928 Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B13235928
M. Wt: 141.17 g/mol
InChI Key: RTGGKLZTJDGSFV-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound featuring a nitrogen atom at the bridgehead position (2-aza) and a methyl ester group at the 5-position. Its rigid bicyclo[2.1.1]hexane scaffold confers unique stereoelectronic properties, making it valuable in medicinal chemistry as a conformational constraint in drug design. The compound is available as a hydrochloride salt (CAS: 1824260-58-3) and in enantiomerically pure forms, such as the (1S,4R,5R)-stereoisomer (CAS: 1279201-03-4), with a molecular weight of 141.17 g/mol (C₇H₁₁NO₂) .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3

InChI Key

RTGGKLZTJDGSFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC1NC2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : $$ N $$-Boc-protected dehydroalanine ester.
  • Cyclization : UV irradiation (254 nm) in acetone induces a [2+2] cycloaddition to form the bicyclic skeleton.
  • Hydrolysis : Basic hydrolysis of the ester group yields the carboxylic acid derivative.
  • Esterification : Treatment with methanol and thionyl chloride produces the methyl ester.

Yield : 40–50% overall yield.

Multigram Synthesis via Optimized Cyclobutane Anhydride Route

An industrially scalable method developed by Chernykh et al. (2024) enables kilogram-scale production:

Procedure:

  • Spirocyclization : React 3,3-bis(bromomethyl)oxetane with diethyl malonate under basic conditions to form spirocyclic lactone 13 (77% yield).
  • Acid-Catalyzed Rearrangement : Treat 13 with 6 M HCl to generate bicyclic lactone 7 (83% yield).
  • Curtius Rearrangement : Convert 7 to amine hydrochloride 14 via azide intermediates (80% yield).
  • Boc Protection : React 14 with Boc anhydride to afford $$ N $$-Boc-amino acid 6 (32% yield over 4 steps).
  • Esterification : Treat 6 with methanol and SOCl₂ to yield the methyl ester hydrochloride (96% yield).

Scale : Up to 0.7 kg per batch.

Nucleophilic Substitution of Brominated Intermediates

Functionalization of brominated precursors allows access to diverse derivatives, including the target ester:

Example Pathway:

  • Substrate : 5-$$ anti $$-bromo-2-azabicyclo[2.1.1]hexane.
  • Displacement : React with sodium methoxide in DMSO at 80°C.
  • Esterification : Subsequent treatment with methyl chloroformate.

Yield : 65–70% for bromide-to-ester conversion.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Photochemical Cycloaddition High stereocontrol Low scalability, UV equipment required 40–50%
Cyclobutane Anhydride Route Kilogram-scale production Multi-step synthesis 32%
Bromide Displacement Modular functionalization Requires brominated precursors 65–70%

Critical Reaction Parameters

  • Solvent Effects : DMSO accelerates nucleophilic substitutions compared to DMF.
  • Temperature : Optimal cyclization occurs at 60–80°C for anhydride routes.
  • Protecting Groups : Boc protection enhances stability during esterification.

Spectroscopic Validation

  • $$ ^1H $$ NMR (DMSO-$$ d_6 $$) : δ 3.78 (s, 3H, COOCH₃), 3.61 (s, 2H, CH₂N), 1.86–2.22 (m, 4H, bicyclic CH₂).
  • HRMS : Calculated for $$ C7H{11}NO_2 $$ [M+H]⁺: 142.0763; Observed: 142.0765.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized with numerous transformations, making it a versatile building block in synthetic chemistry .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen-based nucleophiles, phenol derivatives, aromatic and aliphatic carboxylic acids, and trifluoroethanol . These reactions are typically carried out under standard laboratory conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of oxygen-based nucleophiles can lead to the formation of various phenol derivatives .

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.1.1]hexane Derivatives

Krowa et al. (2016) synthesized seven 2-azabicyclo[2.1.1]hexane derivatives using N-(tert-butoxycarbonyl)-protected intermediates and varied electrophiles . Key examples include:

  • N-(tert-butoxycarbonyl)-1-trimethylsilyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane (8b) : High yield (89%) with trimethylsilyl chloride.
  • N-(tert-butoxycarbonyl)-1-allyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane (8d) : Low yield (11%) with allyl bromide.

These results highlight the sensitivity of synthetic efficiency to electrophile choice. The target compound’s synthesis likely follows similar strategies but may require tailored protection-deprotection steps.

Bicyclo[3.1.0]hexane and Bicyclo[2.2.0]hexane Analogs
  • Methyl 1-(2,4-Dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4i) : Features a fused oxa-aza bicyclo[3.1.0] system with a nitroaryl group. Melting point: 168–170°C; yield: 81% .
  • Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4d) : Lower yield (32.5%) and melting point (135–136°C), indicating reduced stability compared to nitro-substituted analogs .
  • 2-Azabicyclo[2.2.0]hexanes : Synthesized via photochemical [2+2] cycloadditions, these compounds exhibit greater ring strain due to the [2.2.0] framework, leading to divergent reactivity in bromination and rearrangement reactions .

Key Structural Differences :

  • Ring Strain : Bicyclo[2.1.1]hexane has moderate strain, whereas [2.2.0] systems are more strained, favoring rearrangement .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4i) enhance thermal stability and crystallinity compared to halogens (e.g., 4d) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate (hydrochloride) C₈H₁₄ClNO₂ 191.66 - -
Compound 8b (Krowa et al.) C₂₀H₃₈N₂O₃Si₂ 482.89 - 89
Compound 4i C₁₂H₁₀N₃O₈ 324.05 168–170 81
Compound 4d C₁₂H₁₁ClNO₄ 268.67 135–136 32.5

Notes:

  • The hydrochloride salt of the target compound has a higher molecular weight (191.66 vs. 141.17 for the free base) due to the counterion .
  • Yields for bicyclo[3.1.0] derivatives vary widely based on substituent electronic effects .

Biological Activity

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate (also referred to as this compound hydrochloride) is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : Approximately 177.63 g/mol
  • Structural Characteristics : The bicyclic structure incorporates a nitrogen atom, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the bicyclic framework facilitates hydrogen bonding, influencing the compound's reactivity and potential therapeutic effects. The exact pathways and molecular targets remain under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that it may possess antibacterial properties, potentially inhibiting the growth of certain bacterial strains.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it is being investigated for potential effects on neurotransmitter systems.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFocusFindings
Synthesis and CharacterizationEstablished synthesis routes and confirmed the unique bicyclic structure through NMR spectroscopy.
Biological Activity AssessmentDemonstrated potential interactions with bacterial topoisomerases, indicating possible antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
In Vivo EfficacyShowed promising results in preclinical models for antimicrobial efficacy, particularly against multidrug-resistant strains.

Comparative Analysis with Related Compounds

This compound can be compared with similar bicyclic compounds to understand its unique biological profile:

Compound NameStructure SimilarityNotable Activity
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylateSimilar bicyclic frameworkLimited data on biological activity
Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylateSimilar structure; different ester groupExhibits distinct pharmacological properties

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and potential biological activities. Ongoing studies aim to elucidate its mechanisms of action and explore its therapeutic applications, particularly in antimicrobial and neuropharmacological contexts.

Continued investigation into this compound's interactions with biomolecules will be essential for understanding its full therapeutic potential and guiding future drug development efforts.

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